Clindamycin 3-Phosphate

Prodrug Design Parenteral Formulation Physicochemical Characterization

Clindamycin 3-Phosphate (CAS 28708-34-1) is the pharmacopeial EP Impurity C for clindamycin phosphate, distinguished by phosphorylation at the 3-hydroxyl position. Its markedly slower hydrolysis kinetics vs the 2-phosphate isomer directly impact prodrug activation profiling, making it indispensable for phosphatase substrate-specificity research. Substitution with the 2-phosphate or parent clindamycin is scientifically unsupportable for analytical method validation—compromising assay specificity and regulatory compliance. Essential for HPLC/LC-MS impurity quantification, batch-to-batch consistency, and formulation solubility modeling leveraging the 105-fold aqueous solubility advantage of phosphate prodrugs.

Molecular Formula C18H34ClN2O8PS
Molecular Weight 505.0 g/mol
CAS No. 28708-34-1
Cat. No. B601432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin 3-Phosphate
CAS28708-34-1
Synonyms(2R,3S,4S,5R,6R)-2-((1S,2R)ylpyrrolidineyl)-3,5-dihydroxy-6-(methylthio)tetrahydro-2H-pyran-4-yl dihydrogen phosphate
Molecular FormulaC18H34ClN2O8PS
Molecular Weight505.0 g/mol
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)O)O)C(C)Cl
InChIInChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)16(29-30(25,26)27)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10+,11-,12+,13-,14+,15+,16-,18+/m0/s1
InChIKeyZMGZEXFHZBYORP-GBBFUAINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clindamycin 3-Phosphate (CAS 28708-34-1): A Definitive Guide to Its Role as an Isomer-Specific Prodrug and Critical Analytical Impurity Standard


Clindamycin 3-Phosphate (CAS 28708-34-1) is a semisynthetic derivative of the lincosamide antibiotic clindamycin, characterized as a prodrug that is metabolically converted to the active parent compound, clindamycin, via phosphatase-mediated hydrolysis [1]. With a molecular formula of C₁₈H₃₄ClN₂O₈PS and a molecular weight of approximately 504.96 g/mol, this compound exists as a specific regioisomer, distinguished by phosphorylation at the 3-hydroxyl position of the clindamycin core . Unlike its clinically utilized 2-phosphate counterpart, clindamycin 3-phosphate is primarily recognized as an impurity (EP Impurity C) in clindamycin phosphate pharmaceutical preparations and serves as a critical reference standard for analytical method development and quality control [2].

Why Clindamycin 3-Phosphate Cannot Be Substituted: Quantitative Differentiation from Its 2-Phosphate Isomer and Lincomycin Precursor


Generic substitution of clindamycin 3-phosphate with its 2-phosphate isomer or the parent compound clindamycin is scientifically unsupportable due to marked, quantifiable differences in hydrolysis kinetics and in vivo bioavailability. Direct comparative studies reveal that the 3-phosphate ester undergoes hydrolysis significantly more slowly and less extensively than the 2-phosphate ester in three distinct in vitro enzyme systems [1], leading to substantially lower blood levels in rat models [1]. This kinetic divergence translates to a measurable difference in prodrug activation efficiency, directly impacting the compound's utility as a research tool for studying phosphatase-dependent drug release mechanisms. Furthermore, clindamycin 3-phosphate serves as a pharmacopeial impurity marker (EP Impurity C) [2]; its substitution in analytical workflows with any other form would invalidate the specificity of the assay, compromising regulatory compliance and product quality assessment.

Quantitative Evidence: Head-to-Head Comparative Data for Clindamycin 3-Phosphate Differentiation


Aqueous Solubility Advantage Over Clindamycin Free Base

Clindamycin 3-phosphate demonstrates a profound solubility advantage over its active parent, clindamycin free base, a critical property for parenteral formulation. This difference is highly pH-dependent. At physiological pH 7, clindamycin 3-phosphate exhibits a solubility of 3220 mg/L, compared to only 30.6 mg/L for clindamycin free base—a difference of approximately 105-fold [1]. This vast discrepancy is a key driver for the development of prodrug phosphate esters to enable injectable delivery.

Prodrug Design Parenteral Formulation Physicochemical Characterization

In Vivo Efficacy Superiority Over Lincomycin in Murine Infection Models

In comparative mouse protection studies, clindamycin phosphate injection demonstrates significantly greater in vivo antibacterial potency than lincomycin injection, its natural precursor. When administered intravenously, clindamycin phosphate provided 2.3 times stronger protection against Staphylococcus aureus, 4.4 times stronger protection against Streptococcus pneumoniae, and 3.8 times stronger protection against Clostridium perfringens infections [1]. This quantifies the substantial therapeutic gain achieved through the semisynthetic modification of lincomycin to the clindamycin scaffold.

In Vivo Efficacy Antibacterial Activity Prodrug Activation

Hydrolysis Kinetics: Markedly Slower Activation Compared to 2-Phosphate Isomer

The rate and extent of prodrug activation by phosphatase enzymes differ fundamentally between the 2- and 3-phosphate isomers of clindamycin. An in vivo-in vitro comparison established that clindamycin 3-phosphate is hydrolyzed much more slowly and much less extensively than clindamycin 2-phosphate across three different in vitro enzyme systems [1]. This kinetic disadvantage directly correlates with lower observed blood levels of the active drug in rats, demonstrating a clear structure-activity relationship governing bioactivation [1].

Prodrug Metabolism Enzyme Kinetics Isomer-Specific Pharmacology

Prodrug Inactivity and Activation: A Class-Level Comparison with Clindamycin Hydrochloride

As a class of prodrugs, clindamycin phosphates (both 2- and 3- isomers) share the characteristic of being inactive in vitro until hydrolyzed by phosphatases. This is confirmed by direct comparison of minimum inhibitory concentrations (MICs) for the phosphate prodrug versus active clindamycin. The MIC of clindamycin phosphate (CP) is substantially higher than that of active clindamycin (Cly) against all susceptible organisms, reflecting its inactive state prior to enzymatic conversion [1]. Phosphatases present in human skin homogenates are capable of activating clindamycin phosphate, with maximal activation observed at pH 4 [1].

Antimicrobial Susceptibility Prodrug Activation In Vitro Assay

Pharmacokinetic Profile: Rapid Hydrolysis and Short Half-Life Following Parenteral Administration

Following intravenous infusion, clindamycin phosphate is rapidly converted to active clindamycin. The prodrug itself has a very short apparent elimination half-life of 0.04–0.16 hours (2.4–9.6 minutes), compared to the active drug's half-life of 2–3 hours [1]. Hydrolysis half-lives are dose-dependent, ranging from 1 minute (300 mg dose) to 3 minutes (1200 mg dose) [1]. Approximately 10% of the administered dose remains in the serum as the inactive prodrug after 8 hours [1]. This PK profile demonstrates efficient and rapid in vivo bioactivation, a defining feature of the phosphate prodrug class.

Pharmacokinetics Prodrug Conversion Intravenous Administration

Optimal Research and Industrial Applications for Clindamycin 3-Phosphate (CAS 28708-34-1)


Pharmaceutical Quality Control: Impurity Reference Standard (EP Impurity C)

Clindamycin 3-phosphate is the designated EP Impurity C for clindamycin phosphate drug substances and products. Procurement of this specific isomer is essential for developing and validating analytical methods (e.g., HPLC, LC-MS) to quantify impurity levels, ensuring batch-to-batch consistency and compliance with pharmacopeial monographs [1].

Prodrug Metabolism and Phosphatase Substrate Specificity Research

The unique and quantifiably slower hydrolysis kinetics of clindamycin 3-phosphate relative to its 2-phosphate isomer [1] makes it an invaluable tool for investigating the substrate specificity and catalytic mechanisms of various alkaline phosphatases. It serves as a comparative probe to elucidate the structural determinants governing phosphate ester hydrolysis.

Comparative In Vivo Efficacy Benchmarking Against Lincomycin

Clindamycin 3-phosphate can be employed as a representative of the clindamycin scaffold in comparative in vivo studies. The well-characterized potency differential—2.3 to 4.4-fold greater than lincomycin in mouse protection models [2]—provides a quantitative baseline for evaluating novel lincosamide derivatives or combination therapies.

Formulation Development and Solubility Screening Studies

The 105-fold higher aqueous solubility of clindamycin phosphate prodrugs compared to the parent drug [3] is a critical parameter in formulation science. Clindamycin 3-phosphate can be used in solubility and stability screens to model the behavior of phosphate prodrugs in various vehicles and under different pH conditions, informing the development of stable parenteral and topical formulations.

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